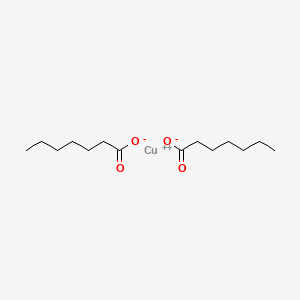

Copper heptanoate

CAS No.: 5128-10-9

Cat. No.: VC17188335

Molecular Formula: C14H26CuO4

Molecular Weight: 321.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5128-10-9 |

|---|---|

| Molecular Formula | C14H26CuO4 |

| Molecular Weight | 321.90 g/mol |

| IUPAC Name | copper;heptanoate |

| Standard InChI | InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | NQDSPXCXIOLFGI-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2] |

Introduction

Chemical Synthesis and Characterization

Synthetic Routes

Copper heptanoate is typically synthesized via precipitation methods. A common approach involves reacting copper(II) sulfate with sodium heptanoate in aqueous or mixed-solvent systems . For example, Golobič et al. prepared copper heptanoate complexes by dissolving copper(II) heptanoate in a hot methanol-acetonitrile mixture and reacting it with 3-hydroxypyridine (3-pyOH) . The reaction yields blue-violet crystals after slow cooling or solvent evaporation . Alternative methods include mixing copper sulfate pentahydrate with sodium heptanoate and ligands like 2-aminopyridine in acetonitrile, followed by spectroscopic and calorimetric analysis .

Analytical Data

Elemental analysis of copper heptanoate coordinated with 3-pyOH () confirms a composition of 55.6% carbon, 7.33% hydrogen, 5.25% nitrogen, and 12.3% copper, aligning with theoretical values . Infrared (IR) spectroscopy reveals characteristic carboxylate vibrations: asymmetric stretching () at 1605 cm and symmetric stretching () at 1427–1407 cm . UV-Vis spectra in Nujol exhibit absorption maxima at 288 nm (ligand-centered transitions) and 573–715 nm (d-d transitions), consistent with distorted octahedral geometry .

Table 1: Spectroscopic Data for Copper Heptanoate Complexes

| Property | Value | Source |

|---|---|---|

| IR | 1605 cm | |

| IR | 1427–1407 cm | |

| UV-Vis | 288, 573, 715 nm | |

| Effective magnetic moment | 1.94 BM/Cu (room temperature) |

Structural Analysis and Crystallography

Monomeric vs. Dimeric Forms

Copper heptanoate exhibits dynamic equilibria between dimeric and monomeric species in solution. In acetonitrile, the dimer (R = heptyl) dissociates into monomers with formation constants () of (VIS spectroscopy) and (isothermal titration calorimetry, ITC) . The monomeric form predominates in polar solvents, while the dimeric structure is stabilized in nonpolar media .

Crystal Structures

Single-crystal X-ray diffraction of copper heptanoate coordinated with 3-pyOH reveals a polymeric chain structure () . The copper center adopts a distorted octahedral geometry, with four oxygen atoms from two bidentate heptanoate ligands and two nitrogen atoms from 3-pyOH molecules . The Cu–O bond lengths range from 1.95–2.45 Å, while Cu–N distances are approximately 2.02 Å .

Table 2: Crystallographic Parameters for Copper Heptanoate Complexes

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | ||

| Unit cell dimensions | ||

| Cu–O bond length | 1.95–2.45 Å | |

| Cu–N bond length | 2.02 Å |

Physicochemical Properties and Stability

Thermodynamic Stability

The stability of copper heptanoate complexes depends on the alkyl chain length of the carboxylate ligand. Formation constants () decrease as the chain lengthens: values for hexanoate, heptanoate, octanoate, and nonanoate are , , , and , respectively . This trend suggests that shorter-chain carboxylates stabilize monomeric species more effectively .

Magnetic Behavior

Effective magnetic moments () for copper heptanoate complexes range from 1.94–1.98 BM per copper atom, indicative of weak antiferromagnetic coupling between copper centers in dimeric forms . These values align with typical behavior for copper(II) complexes with carboxylate bridges .

Applications and Functional Studies

Fungicidal Activity

Copper heptanoate complexes with 3-pyOH exhibit notable fungicidal properties. In vitro studies against Phytophthora infestans and Fusarium oxysporum show inhibitory effects at micromolar concentrations, attributed to the synergistic action of copper and the organic ligand . The mechanism likely involves disruption of fungal cell membranes and interference with metalloenzyme function .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume